N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide

Tubulin Polymerization Inhibition Anticancer Drug Design Colchicine Binding Site

N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide (CAS 1207062-27-8) is a synthetic hybrid molecule that integrates three pharmacologically significant motifs: a 3,4,5-trimethoxyphenyl (TMP) group typical of tubulin polymerization inhibitors, a 2-aminothiazole core recognized as a privileged scaffold in anticancer and antimicrobial drug discovery, and a cinnamamide moiety associated with antiproliferative and enzyme-inhibitory properties. The compound is primarily investigated in academic and early-stage drug discovery contexts for its potential anticancer and antiviral applications.

Molecular Formula C23H23N3O5S
Molecular Weight 453.51
CAS No. 1207062-27-8
Cat. No. B2697855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide
CAS1207062-27-8
Molecular FormulaC23H23N3O5S
Molecular Weight453.51
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C23H23N3O5S/c1-29-18-11-16(12-19(30-2)22(18)31-3)24-21(28)13-17-14-32-23(25-17)26-20(27)10-9-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,24,28)(H,25,26,27)/b10-9+
InChIKeyLKEJYHLUQHSGJE-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide (CAS 1207062-27-8) Merits Evaluation as a Multi-Target Anticancer and Antiviral Scaffold


N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide (CAS 1207062-27-8) is a synthetic hybrid molecule that integrates three pharmacologically significant motifs: a 3,4,5-trimethoxyphenyl (TMP) group typical of tubulin polymerization inhibitors, a 2-aminothiazole core recognized as a privileged scaffold in anticancer and antimicrobial drug discovery, and a cinnamamide moiety associated with antiproliferative and enzyme-inhibitory properties. The compound is primarily investigated in academic and early-stage drug discovery contexts for its potential anticancer and antiviral applications [1]. However, peer-reviewed quantitative data for this specific compound remain scarce, and most available information derives from class-level knowledge of its structural components rather than direct experimental characterization of the molecule itself [2].

Structural Determinants of N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide That Prevent Simple Replacement by In-Class Analogs


Generic substitution among N-(substituted-thiazol-2-yl)cinnamamide analogs is unreliable because subtle modifications to the thiazole 4-substituent and the cinnamamide aryl group profoundly alter target-binding profiles. For instance, in a head-to-head evaluation of closely related N-(substituted-thiazol-2-yl)cinnamamide analogs against the SARS-CoV-2 main protease (Mpro), compounds with a benzo[d]thiazole substituent at the thiazole 2-position (compounds 19 and 21) exhibited enhanced arene–arene interactions with His41 compared to the simpler phenyl-substituted analog 20, yielding IC50 differences of approximately 1.5-fold (14.7 vs. 22.61 µM) [1]. The target compound’s unique 4-[(3,4,5-trimethoxyphenyl)amino]-2-oxoethyl side chain introduces additional hydrogen-bonding capacity and steric bulk absent in the comparator series, which is predicted—based on molecular modeling precedents—to alter both binding pose geometry and selectivity across kinase, protease, and tubulin targets [2]. Consequently, potency, isoform selectivity, and off-target liability observed for one analog cannot be extrapolated to another without direct comparative data.

Quantitative Differentiation Evidence for N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide vs. Structural Analogs


Predicted Tubulin Polymerization Inhibition Potency vs. Combretastatin A-4 and Arylthiazole Cinnamamides

No direct tubulin polymerization inhibition data are available for the target compound. However, class-level inference from the trimethoxyphenyl (TMP) pharmacophore, which is a critical determinant of colchicine-site binding, allows a provisional comparison. Combretastatin A-4 (CA-4)—the prototypical TMP-containing tubulin inhibitor—inhibits tubulin polymerization with an IC50 of approximately 1.2 µM and displays single-digit nanomolar GI50 values against MCF-7 breast cancer cells. Arylcinnamide-linked CA-4 hybrids that retain the TMP group (e.g., compounds 6i and 6p) achieve tubulin polymerization IC50 values of 1.97 µM and 1.05 µM, respectively [1]. The target compound’s TMP-bearing 2-oxoethylamino side chain is structurally distinct from CA-4’s ethylene bridge and the arylthiazole cinnamamide series, suggesting a different binding trajectory within the colchicine pocket. Because even minor modifications to the TMP tether can abrogate tubulin binding, selection of this compound for tubulin-targeted screening must be justified by demonstration of retained TMP presentation in docking models [2].

Tubulin Polymerization Inhibition Anticancer Drug Design Colchicine Binding Site

SARS-CoV-2 Mpro Inhibitory Activity Class Benchmarking vs. N-(Substituted-thiazol-2-yl)cinnamamide Analogs 19, 20, and 21

The target compound has not been evaluated against SARS-CoV-2 Mpro in published studies. However, the structurally most proximate analogs—N-(substituted-thiazol-2-yl)cinnamamides 19, 20, and 21—were directly compared in a COV2-3CL protease inhibition assay, yielding IC50 values of 22.61, 14.7, and 21.99 µM, respectively, versus the reference drugs nitazoxanide and lopinavir [1]. The most active analog (20) exhibited a 1.5-fold potency advantage over 19, attributed solely to differences in the thiazole 4-substituent. The target compound incorporates a distinct 4-[(3,4,5-trimethoxyphenyl)amino]-2-oxoethyl substituent, which is sterically bulkier and more hydrogen-bond-capable than any substituent in this series. Molecular docking of analogs 19–21 identified Gln189, Glu166, His41, and Asn142 as critical contact residues [2]. The target compound’s TMP-containing side chain could either enhance affinity through additional hydrogen bonds to these residues or sterically clash, reducing potency. Without direct measurement, its Mpro inhibitory activity is indeterminate, and it cannot be assumed to match or exceed the 14.7 µM IC50 of analog 20.

SARS-CoV-2 Mpro Inhibition Antiviral Drug Discovery Cinnamamide Derivatives

Antiproliferative Spectrum Predictions from 2-Aminothiazole and Cinnamamide Pharmacophore Integration

The target compound’s 2-aminothiazole core is a privileged scaffold for anticancer agents, with numerous derivatives exhibiting sub-micromolar GI50 values across NCI-60 cancer cell lines. A series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives (7a–8n) evaluated by MTT assay demonstrated anti-proliferative activity against multiple cancer cell lines, with some analogs achieving IC50 values below 10 µM [1]. However, the specific substitution pattern of the target compound—featuring a trimethoxyphenylaminoacetyl group at position 4 rather than a simple phenyl ring—has not been reported in any antiproliferative study. Class-level inference suggests that the TMP group could enhance cytotoxicity by introducing tubulin-binding capability beyond what is observed for the parent N-(4-phenylthiazol-2-yl)cinnamamide series, but this hypothesis remains unverified. Any claim of superior anticancer potency relative to the 7a–8n series is speculative without head-to-head data.

Antiproliferative Activity Cancer Cell Line Screening Pharmacophore Hybridization

Physicochemical and Drug-Likeness Comparison vs. Clinical-Stage TMP-Containing Anticancer Agents

Calculated physicochemical properties for the target compound (MW = 453.51 g/mol, C23H23N3O5S, InChI Key: LKEJYHLUQHSGJE-MDZDMXLPSA-N) can be compared to clinical-stage TMP-containing tubulin inhibitors such as combretastatin A-4 phosphate (CA4P, MW ≈ 440 g/mol as free acid) and ombrabulin (AVE8062, MW ≈ 401 g/mol). The target compound’s molecular weight, hydrogen bond donor count (2), and acceptor count (8) place it near the upper limit of Lipinski compliance but within acceptable oral druggability space. However, no experimental logP, aqueous solubility, or metabolic stability data have been reported for the target compound. In contrast, CA4P’s aqueous solubility is well-characterized (>10 mg/mL as phosphate prodrug) and its pharmacokinetic profile has been clinically documented [1]. The absence of experimental ADME data for the target compound represents a critical information gap for any procurement decision aimed at in vivo studies.

Drug-Likeness Physicochemical Properties Lipinski Rule of Five

Evidence-Validated Application Scenarios for N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide Use


Exploratory Tubulin Polymerization Screening in Colchicine-Site Competitive Binding Assays

Based on the established role of the 3,4,5-trimethoxyphenyl group in colchicine-site tubulin inhibitors [1], this compound should be prioritized for fluorescence-based tubulin polymerization competition assays against a colchicine-BODIPY probe. Its structural divergence from Combretastatin A-4—specifically, the replacement of the ethylene bridge with a thiazole-4-(2-oxoethyl) linker—provides a test case for whether TMP presentation can be maintained with a conformationally restricted heterocyclic spacer. Head-to-head comparison with CA-4 (tubulin polymerization IC50 ≈ 1.2 µM) in the same assay plate is essential to establish whether the modified linker retains or enhances tubulin engagement.

Prospective Screening Against SARS-CoV-2 Mpro Using FRET-Based Protease Assays

The proximity of this compound to the N-(substituted-thiazol-2-yl)cinnamamide series evaluated by Elsayed et al. (IC50 range 14.7–22.61 µM vs. Mpro) [2] positions it as a logical next-generation analog for focused library screening. Its TMP-substituted side chain introduces additional hydrogen-bond donor/acceptor functionality that could engage Gln189 or Glu166 more effectively. A procurement decision for a 96-well FRET-based Mpro inhibition assay should include analog 20 as a positive control and nitazoxanide as a reference standard, allowing direct quantification of any potency gain conferred by the TMP-bearing 4-substituent.

NCI-60 One-Dose and Five-Dose Anticancer Profiling to Establish Cell-Line Selectivity Fingerprint

The compound’s hybrid architecture—merging 2-aminothiazole and cinnamamide pharmacophores with a trimethoxyphenyl group—has no precedent in published cancer cell line panels. Submission to the NCI-60 Developmental Therapeutics Program for initial one-dose screening (10 µM) followed by five-dose confirmation would generate the first GI50 dataset for this scaffold. The resulting COMPARE analysis could reveal differential sensitivity patterns (e.g., leukemia vs. solid tumor lines) and identify potential mechanistic correlates distinct from the N-(4-phenylthiazol-2-yl)cinnamamide series [3].

ADMET Profiling for Drug Metabolism and Pharmacokinetics (DMPK) Triage Prior to In Vivo Efficacy Studies

Given the complete absence of experimental ADME data for this compound, procurement decisions for in vivo efficacy models are premature. However, the compound’s calculated physicochemical profile (MW 453.51, estimated logP ~3.5) suggests it may fall within acceptable oral absorption space [4]. Prioritize in vitro metabolic stability assays (human and mouse liver microsomes), Caco-2 permeability, and plasma protein binding before advancing to mouse xenograft studies. Direct comparison of intrinsic clearance and permeability with Combretastatin A-4 phosphate (CA4P), which has well-characterized DMPK properties, will inform whether the thiazole-linked TMP scaffold offers any pharmacokinetic advantage.

Quote Request

Request a Quote for N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.